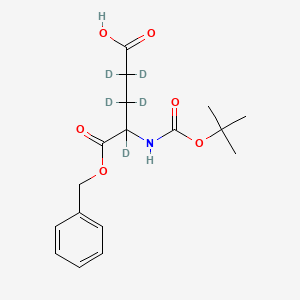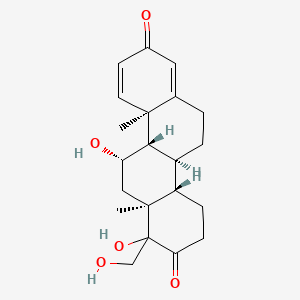
Letrozole N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Letrozole N-Oxide is a derivative of letrozole, a non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound retains the core structure of letrozole but includes an additional oxygen atom, which may alter its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Letrozole N-Oxide typically involves the oxidation of letrozole. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Dissolving letrozole in an appropriate solvent.
- Adding the oxidizing agent gradually while maintaining the reaction temperature.
- Isolating the product through filtration or crystallization.
- Purifying the compound using techniques like recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: It can be reduced back to letrozole under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Letrozole.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Letrozole N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential as an alternative or complementary treatment to letrozole in hormone receptor-positive breast cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
Letrozole N-Oxide, like letrozole, inhibits the enzyme aromatase, which is responsible for converting androgens to estrogens. By blocking this enzyme, this compound reduces estrogen levels in the body, which is beneficial in treating estrogen-dependent cancers. The additional oxygen atom may enhance its binding affinity or alter its metabolic stability, potentially leading to different pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Letrozole: The parent compound, widely used in breast cancer treatment.
Anastrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.
Uniqueness: Letrozole N-Oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to letrozole and other aromatase inhibitors. This structural modification can lead to variations in its efficacy, selectivity, and metabolic profile, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C17H11N5O |
|---|---|
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
4-[(4-cyanophenyl)-(4-oxido-1,2,4-triazol-4-ium-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H11N5O/c18-9-13-1-5-15(6-2-13)17(22-12-21(23)11-20-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H |
Clé InChI |
WFCVBKHVPWAUPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=[N+](C=N3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


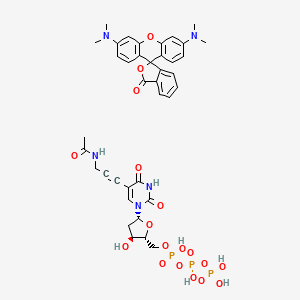
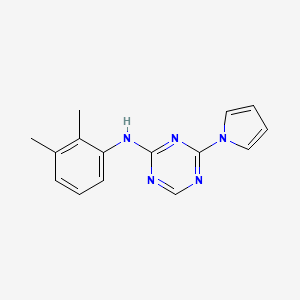
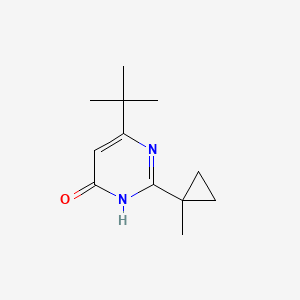
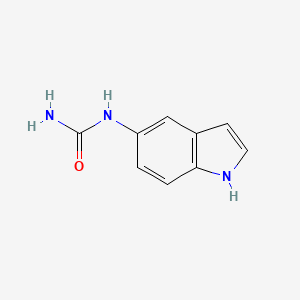
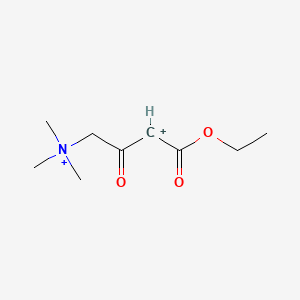
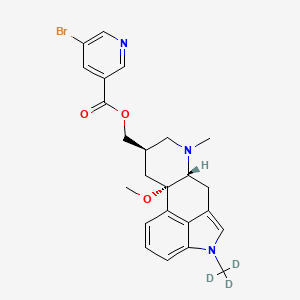
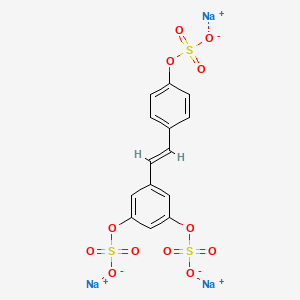


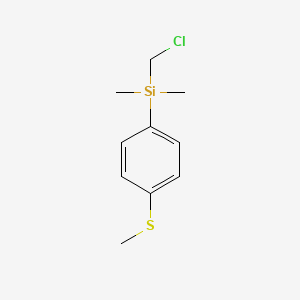
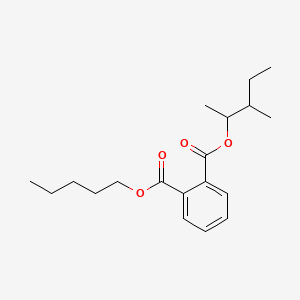
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
